molecular formula C12H15FN2O B2522968 1-(4-Fluorobenzoyl)-2-methylpiperazine CAS No. 1240577-12-1

1-(4-Fluorobenzoyl)-2-methylpiperazine

Cat. No.: B2522968
CAS No.: 1240577-12-1
M. Wt: 222.263
InChI Key: WQMDHYSVKCHKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-2-methylpiperazine typically involves the reaction of 4-fluorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include reduced forms of the piperazine ring.

Scientific Research Applications

1-(4-Fluorobenzoyl)-2-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring.

    1-(4-Chlorobenzoyl)-2-methylpiperazine: Contains a chlorine atom instead of fluorine.

    1-(4-Methylbenzoyl)-2-methylpiperazine: Contains a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorobenzoyl)-2-methylpiperazine is unique due to the presence of both the fluorobenzoyl group and the methyl substitution on the piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-fluorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMDHYSVKCHKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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